Cas no 4857-04-9 (2-(chloromethyl)-1H-1,3-benzodiazole)

2-(Chloromethyl)-1H-1,3-benzodiazole is a versatile heterocyclic compound featuring a reactive chloromethyl group attached to a benzodiazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The chloromethyl group enables facile nucleophilic substitution reactions, allowing for further derivatization to form amines, thioethers, or other modified benzodiazole derivatives. Its benzodiazole moiety contributes to stability and potential biological activity, making it useful in medicinal chemistry applications. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in synthetic workflows.
2-(chloromethyl)-1H-1,3-benzodiazole structure
4857-04-9 structure
Product name:2-(chloromethyl)-1H-1,3-benzodiazole
CAS No:4857-04-9
MF:C8H7ClN2
MW:166.607580423355
MDL:MFCD00005602
CID:45371
PubChem ID:78571

2-(chloromethyl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)benzimidazole
    • 2-(Chloromethyl)-1H-1,3-benzimidazole
    • 2-Chloromethylbenzimidazole
    • 2-(chloromethyl)-1H-benzimidazole
    • 2-(chloromethyl)-1H-benzo[d]imidazole
    • 2-chloromethyl benzimidazole
    • 2-(Chloromethyl)-1H-1,3-Benzodiazole
    • 2-Chloromethyl-1H-benzoimidazole
    • Dimezole-7
    • 1H-Benzimidazole, 2-(chloromethyl)-
    • 2-chloromethyl-1H-benzimidazole
    • SPMLMLQATWNZEE-UHFFFAOYSA-N
    • Benzimidazole, 2-(chloromethyl)-
    • PDC 6886
    • WLN: T56 BM DNJ C1G
    • NSC15436
    • zlchem 165
    • PubChem7
    • NCIOpen2_001638
    • 4857-04-9
    • BDBM50404881
    • F0465-0073
    • HMS1366M04
    • BB 0240407
    • CS-M0360
    • 2-(Chloromethyl)-1H-benzimidazole #
    • 2-(chloromethyl)-benzimidazole
    • MFCD00005602
    • EINECS 225-452-8
    • InChI=1/C8H7ClN2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11
    • UPCMLD0ENAT0519-7877:001
    • Bionet2_000972
    • NSC 15436
    • AM20040548
    • 2-(chloromethyl) benzimidazole
    • AB00449
    • DTXSID90197554
    • EN300-14722
    • 2chloromethylbenzimidazole
    • BP-12665
    • NSC103708
    • SCHEMBL119941
    • NSC-103708
    • 2-chlorom ethylbenzimidazole
    • NSC 103708
    • CHEMBL169192
    • SY007283
    • 2-chloromethyl-IH-benzimidazole
    • AKOS000268659
    • 2-chloro methyl benzimidazole
    • 7J-352S
    • AC-22880
    • 2(chloromethyl)-1H-benzimidazole
    • NS00015730
    • Q-101096
    • 2-chloromethyl-benzimidazole
    • NSC-15436
    • 2-(Chloromethyl)benzimidazole, 96%
    • 2- chloromethybenzimidazole
    • FT-0608757
    • ALBB-003825
    • STK411139
    • DB-017413
    • 2-(chloromethyl)-1H-1,3-benzodiazole
    • MDL: MFCD00005602
    • Inchi: 1S/C8H7ClN2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11)
    • InChI Key: SPMLMLQATWNZEE-UHFFFAOYSA-N
    • SMILES: ClC([H])([H])C1=NC2=C([H])C([H])=C([H])C([H])=C2N1[H]

Computed Properties

  • Exact Mass: 166.03000
  • Monoisotopic Mass: 166.03
  • Isotope Atom Count: 140
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 28.7
  • XLogP3: 2.2

Experimental Properties

  • Color/Form: Light brown powder
  • Density: 1.2387 (rough estimate)
  • Melting Point: 146-148 °C (dec.) (lit.)
  • Boiling Point: 274.83°C (rough estimate)
  • Flash Point: 209.9±8.8 °C
  • Refractive Index: 1.5500 (estimate)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 28.68000
  • LogP: 2.30170
  • Solubility: Uncertain
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-(chloromethyl)-1H-1,3-benzodiazole Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT
  • Storage Condition:Store at room temperature
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38

2-(chloromethyl)-1H-1,3-benzodiazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(chloromethyl)-1H-1,3-benzodiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R097065-5g
2-(chloromethyl)-1H-1,3-benzodiazole
4857-04-9 98%
5g
¥188 2024-05-23
Key Organics Ltd
7J-352S-10MG
2-(Chloromethyl)-1H-1,3-benzimidazole
4857-04-9 >95%
10mg
£63.00 2025-02-09
abcr
AB174864-1 g
2-(Chloromethyl)benzimidazole; 96%
4857-04-9
1 g
€68.30 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1033502-10g
2-(Chloromethyl)-1H-benzo[d]imidazole
4857-04-9 98%
10g
¥161.00 2024-05-11
eNovation Chemicals LLC
D488432-100g
2-(chloromethyl)-1H-benzo[d]imidazole
4857-04-9 96%
100g
$550 2024-06-05
TRC
C181856-1g
2-(Chloromethyl)-1H-benzimidazole
4857-04-9
1g
$ 80.00 2022-06-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R008029-25g
2-(chloromethyl)-1H-1,3-benzodiazole
4857-04-9 96%
25g
¥565 2024-05-23
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R008029-100g
2-(chloromethyl)-1H-1,3-benzodiazole
4857-04-9 96%
100g
¥1488 2024-05-23
Fluorochem
010651-25g
2-Chloromethylbenzimidazole
4857-04-9 97%
25g
£53.00 2022-03-01
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY007283-1g
2-(Chloromethyl)benzimidazole
4857-04-9 95%
1g
65.0 2021-08-13

2-(chloromethyl)-1H-1,3-benzodiazole Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:4857-04-9)2-Chloromethylbenzimidazole
Order Number:sfd11081
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally

2-(chloromethyl)-1H-1,3-benzodiazole Related Literature

Additional information on 2-(chloromethyl)-1H-1,3-benzodiazole

Comprehensive Guide to 2-(Chloromethyl)-1H-1,3-Benzodiazole (CAS No. 4857-04-9): Properties, Applications, and Market Insights

2-(Chloromethyl)-1H-1,3-benzodiazole (CAS No. 4857-04-9) is a versatile heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzodiazole derivative serves as a crucial building block in organic synthesis, particularly in the development of biologically active molecules. With the increasing demand for novel drug candidates and specialty chemicals, understanding this compound's properties and applications becomes essential for researchers and industry professionals.

The molecular structure of 2-(chloromethyl)-1H-1,3-benzodiazole features a benzodiazole core with a reactive chloromethyl group at the 2-position, making it particularly valuable for further functionalization. This structural characteristic allows it to participate in various coupling reactions, serving as a precursor for more complex molecular architectures. Recent studies highlight its importance in developing antimicrobial agents and enzyme inhibitors, addressing current global health challenges.

In pharmaceutical applications, 2-(chloromethyl)-1H-1,3-benzodiazole has shown promise in the synthesis of potential CNS-active compounds. Researchers are particularly interested in its derivatives for their potential neuroprotective effects, a hot topic in medicinal chemistry given the rising prevalence of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier when properly modified makes it an attractive scaffold for central nervous system drug development.

The agrochemical industry utilizes 2-(chloromethyl)-1H-1,3-benzodiazole derivatives as precursors for novel pesticides and herbicides. With growing concerns about food security and sustainable agriculture, researchers are exploring its potential in developing more environmentally friendly crop protection agents. The compound's structural flexibility allows for the creation of targeted formulations with reduced ecological impact.

From a synthetic chemistry perspective, 2-(chloromethyl)-1H-1,3-benzodiazole serves as a valuable intermediate in organocatalysis and metal-organic framework development. Its ability to coordinate with various metal ions makes it interesting for materials science applications, particularly in creating novel luminescent materials and sensors. These applications align with current trends in smart material development and environmental monitoring technologies.

The global market for benzodiazole derivatives like 2-(chloromethyl)-1H-1,3-benzodiazole is experiencing steady growth, driven by increasing R&D investments in pharmaceutical and specialty chemical sectors. Market analysts note particular demand from Asia-Pacific regions, where pharmaceutical innovation is rapidly expanding. Proper handling and storage recommendations for this compound include protection from moisture and storage in cool, well-ventilated areas to maintain stability.

Recent advancements in green chemistry have explored more sustainable synthesis routes for 2-(chloromethyl)-1H-1,3-benzodiazole, addressing industry needs for environmentally responsible production methods. Researchers are investigating catalytic processes and solvent-free conditions to reduce the environmental footprint of its manufacturing. These developments respond to growing regulatory pressures and consumer demand for greener chemical products.

Quality control standards for 2-(chloromethyl)-1H-1,3-benzodiazole typically involve HPLC analysis with purity requirements often exceeding 98% for research-grade material. Analytical techniques like mass spectrometry and NMR spectroscopy are routinely employed to verify structural integrity and monitor potential impurities. These quality measures ensure reliable performance in downstream applications.

Future research directions for 2-(chloromethyl)-1H-1,3-benzodiazole include exploration of its potential in bioconjugation chemistry and drug delivery systems. The compound's reactive site offers opportunities for creating targeted therapeutics and diagnostic agents. Additionally, computational chemistry approaches are being employed to predict novel derivatives with optimized biological activity, accelerating drug discovery processes.

For researchers working with 2-(chloromethyl)-1H-1,3-benzodiazole, proper laboratory practices include using appropriate personal protective equipment and working in fume hoods when handling the compound in powder form. While not classified as highly hazardous, standard precautions for handling organic compounds should be observed to ensure workplace safety. Material Safety Data Sheets (MSDS) provide detailed handling instructions for specific scenarios.

The intellectual property landscape surrounding 2-(chloromethyl)-1H-1,3-benzodiazole derivatives continues to evolve, with numerous patents filed for its applications in medicinal chemistry and material science. Companies investing in this chemical space should conduct thorough patent searches to navigate this complex landscape. Recent patent activity suggests growing interest in its use for developing anticancer agents and antiviral compounds.

As the chemical industry moves toward more sustainable practices, 2-(chloromethyl)-1H-1,3-benzodiazole manufacturers are adopting greener production methods and improved waste management systems. Life cycle assessment studies help identify opportunities for reducing environmental impact throughout the compound's production and application chain. These initiatives align with global sustainability goals and regulatory requirements.

Academic and industrial collaborations are driving innovation in 2-(chloromethyl)-1H-1,3-benzodiazole applications, with research consortia forming to explore its full potential. Open innovation models are particularly effective in this space, combining expertise from synthetic chemists, biologists, and material scientists. Such collaborative approaches accelerate the translation of basic research into practical applications.

For those sourcing 2-(chloromethyl)-1H-1,3-benzodiazole, quality suppliers typically offer technical and research grades with varying purity levels to suit different application needs. Procurement specialists recommend verifying certificates of analysis and supplier qualifications to ensure material consistency. Global supply chains have stabilized following pandemic-related disruptions, with multiple reliable sources now available.

The analytical characterization of 2-(chloromethyl)-1H-1,3-benzodiazole continues to benefit from advances in spectroscopic techniques. Modern high-resolution mass spectrometry and multidimensional NMR methods provide deeper insights into its molecular properties and interactions. These analytical tools support quality control and facilitate the development of new derivatives with enhanced performance characteristics.

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